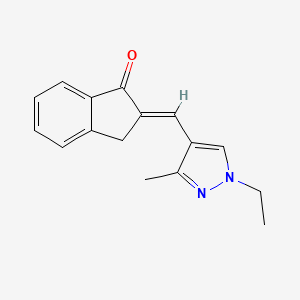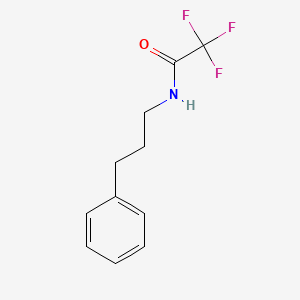
2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide
Descripción general
Descripción
“2,2,2-Trifluoro-N-(3-phenylpropyl)acetamide” is a chemical compound with the molecular formula C11H12F3NO. It contains an acetamide group (CH3CONH2) which is a derivative of acetic acid where one of the hydrogen atoms from the hydroxyl group is replaced by an amino group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenylpropyl group attached to a nitrogen atom, which is also attached to a trifluoroacetamide group . The presence of the trifluoroacetamide group may impart unique properties to the compound due to the highly electronegative fluorine atoms.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoroacetamide group. The carbonyl (C=O) part of the group might be susceptible to nucleophilic attack, and the compound could potentially act as a weak acid due to the moderately acidic nature of the amide hydrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The trifluoroacetamide group could increase the compound’s stability and resistance to hydrolysis. It might also affect the compound’s polarity and solubility .Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
- Palladium-Catalyzed Reactions : The compound is used in palladium-catalyzed reactions to synthesize 3,3′-disubstituted-2,2′-biindolyls, indicating its utility in complex organic syntheses (Abbiati et al., 2006).
- Crystal Structure Analysis : Its molecular configuration has been explored through crystal structure analysis, revealing intermolecular hydrogen bonds, which are crucial in understanding molecular interactions (Pan et al., 2016).
Organic Synthesis
- Xanthate-Transfer Approach : It serves as a key intermediate in the synthesis of α-trifluoromethylamines, showcasing its importance in developing fluorinated derivatives (Gagosz & Zard, 2006).
- Oxidative Addition to Alkenes : The compound demonstrates reactivity in oxidative systems with alkenes and dienes, crucial for the synthesis of various organic compounds (Shainyan et al., 2015).
Potential Medicinal Applications
- Evaluation as Antibacterial Agents : Derivatives of this compound have shown potential as antibacterial agents, particularly against various strains of bacteria (Alharbi & Alshammari, 2019).
- Anticancer Drug Development : N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, synthesized from related compounds, has shown promise as an anticancer drug in molecular docking analysis (Sharma et al., 2018).
Vibrational and Computational Analysis
- Molecular Structure Properties : Extensive vibrational and computational analysis has been conducted to determine the molecular structure properties of this compound, essential for understanding its chemical activities (Aayisha et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2,2,2-trifluoro-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)10(16)15-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQLKTZKHXGJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

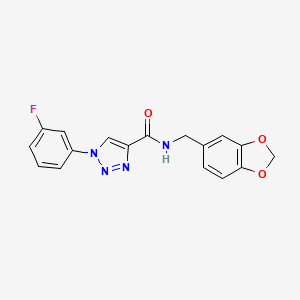
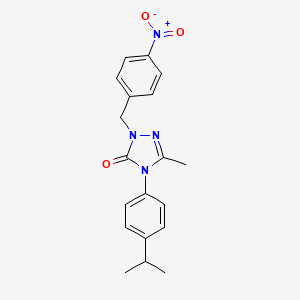
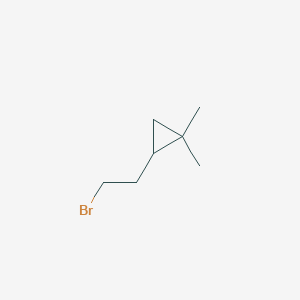
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2610668.png)
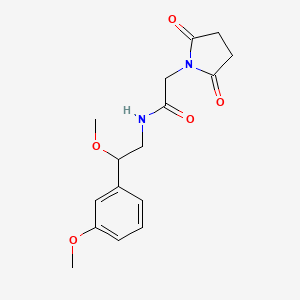
![2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B2610670.png)

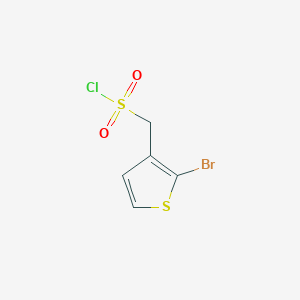
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2610676.png)
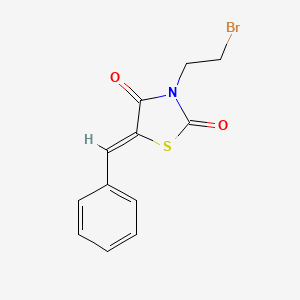
![Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2610678.png)

![4-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2610682.png)
